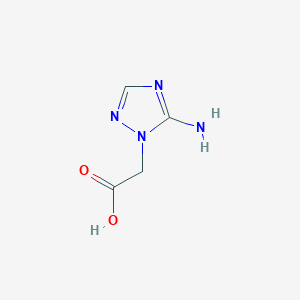

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid

描述

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes both an amino group and a triazole ring, makes it a valuable building block in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of N-guanidinosuccinimide with amines, followed by cyclocondensation to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

科学研究应用

Medicinal Chemistry

(5-Amino-1H-1,2,4-triazol-1-yl)acetic acid has garnered attention for its potential as a bioactive molecule. Its structural characteristics allow it to function as a bidentate ligand , which can bind metal ions and facilitate catalytic processes in medicinal applications. Research indicates that triazole derivatives may exhibit antifungal and antibacterial properties; however, specific studies on this compound are still emerging .

Case Studies:

- Antifungal Activity: Preliminary studies suggest that triazole derivatives can inhibit fungal growth. Further investigations are needed to evaluate the efficacy of this compound against specific fungal strains.

Biochemical Research

The compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways. This property makes it valuable for studying cellular processes such as proliferation and apoptosis.

Biochemical Pathways:

- Cell Signaling: The compound's interaction with kinases can modulate cell signaling pathways critical for cancer research.

Agricultural Science

In the agricultural sector, this compound is explored as a potential precursor for the synthesis of agrochemicals. Its ability to act as an intermediate in the production of herbicides and fungicides could enhance crop protection strategies.

Applications:

- Agrochemical Development: The compound's role in synthesizing effective agrochemicals could lead to improved pest management solutions.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form hydrogen bonds suggests potential use in creating novel materials with specific mechanical or chemical properties.

Research Directions:

- Catalysis: Investigations into the catalytic properties of this compound could lead to advancements in green chemistry practices.

作用机制

The mechanism of action of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, affecting their activity . This interaction can inhibit the function of enzymes like DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .

相似化合物的比较

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetic acid groups.

3-Amino-1,2,4-triazole: Similar to (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid but with different substitution patterns.

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring but with a benzoic acid moiety instead of an acetic acid group.

Uniqueness

This compound is unique due to its combination of an amino group and an acetic acid moiety attached to the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and drug discovery.

生物活性

(5-Amino-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in scientific research and medicine.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and proteins. The compound is known to inhibit various kinases and other enzymes involved in critical cellular processes.

Target Interactions

- Kinase Inhibition : The compound has been shown to inhibit kinases that play significant roles in cell signaling pathways. For example, it can bind to the active sites of certain kinases, preventing substrate binding and subsequent enzymatic reactions.

- Hydrogen Bonding : Its structure allows for extensive hydrogen bonding interactions, which contribute to its biological activity by forming complex three-dimensional networks.

The compound's biochemical properties are crucial for its functionality in biological systems:

- Solubility : It exhibits good solubility in water, suggesting favorable bioavailability and effectiveness in aqueous environments.

- Cellular Effects : Studies indicate that it modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it influences the expression of genes related to cell proliferation and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Triazole-containing compounds are often effective against a range of microorganisms due to their ability to disrupt fungal cell wall synthesis and inhibit certain bacterial enzymes.

Anticoagulant Properties

Recent studies have explored the compound's potential as an anticoagulant. For example, derivatives of triazole have been synthesized and tested for their ability to inhibit blood coagulation factors such as thrombin and FXIIa. One study reported an IC50 value of 28 nM for a specific derivative against FXIIa, highlighting the potential therapeutic applications in managing thrombosis without causing bleeding complications .

Neuroprotective Effects

In neurobiology research, this compound derivatives have shown promise in protecting against neuroinflammation and oxidative stress. These compounds have been evaluated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease .

Dosage Effects

The effects of this compound vary with dosage in animal models. At low doses, it can modulate biochemical pathways effectively without significant adverse effects. However, higher doses may lead to toxicity or reduced efficacy due to degradation over time.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : The amino group can be oxidized under specific conditions.

- Reduction : Reduction reactions can yield different derivatives.

- Substitution : The triazole ring can engage in nucleophilic substitution reactions.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (5-Amino-1H-1,2,4-triazol-1-yl)acetic acid, and how do they compare in efficiency?

The synthesis typically involves two approaches:

- Batch alkylation : Direct N-alkylation of commercial 3-methyl-1H-1,2,4-triazole with bromoacetic acid derivatives. However, this method suffers from low selectivity (46% N-1 isomer purity) and requires chromatographic purification, leading to moderate yields (~20%) .

- Continuous-flow cyclization : A metal-free, two-step process using ethyl hydrazinoacetate and acetimidamide under flow conditions. This method avoids chromatography, achieves higher yields (up to 98% in intermediate steps), and improves safety by handling reactive intermediates in controlled environments .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- LC/MS and NMR : For monitoring reaction progress and confirming purity. LC retention times (e.g., 0.71 min for intermediates) and mass spectra ([M+H]+ peaks) are critical for identification .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. X-ray diffraction data can resolve isomerism and confirm the N-1 substitution pattern .

Q. What are the primary applications of this compound in biochemical research?

- Metal ion binding studies : Its high affinity for Zn²⁺, Cu²⁺, and Fe²⁺ enables investigations into metalloprotein interactions and enzyme inhibition mechanisms .

- Prodrug development : The acetic acid moiety facilitates conjugation with bioactive molecules, enhancing solubility and targeting .

Advanced Research Questions

Q. How can N-alkylation selectivity challenges be mitigated during synthesis?

- Cyclization strategies : Instead of direct alkylation, construct the triazole ring via condensation of ethyl hydrazinoacetate and acetimidamide. This "built-in" approach avoids isomer separation issues .

- Continuous-flow optimization : Adjust residence time and temperature (e.g., 50°C, 30 min) to enhance selectivity and yield. Flow reactors minimize side reactions and improve reproducibility .

Q. How do green chemistry metrics differ between batch and flow syntheses?

- Process Mass Intensity (PMI) : Batch methods have higher PMI due to solvent-intensive purification (23 vol. solvent per gram crude product). Flow methods reduce solvent use but currently have lower PMI due to incomplete optimization .

- Relative Process Greenness (RPG) : Flow synthesis scores higher RPG (1.5 vs. 1.0 for batch) by eliminating chromatography and reducing waste .

Q. What strategies resolve discrepancies between theoretical and experimental yields?

- Intermediate stabilization : In flow synthesis, reactive intermediates (e.g., acetimidamide) are stabilized under controlled conditions, preventing decomposition .

- Parameter screening : Use Table 1 data ( ) to optimize residence time and temperature. For example, 52% yield improvement was achieved by adjusting flow rates and reagent stoichiometry .

Q. Can the continuous-flow method be generalized to other triazole derivatives?

Yes. Substituting acetimidamide with carboxyamide pyridines or varying hydrazines enables synthesis of diverse triazoles (e.g., 5-bromopyridin-3-yl derivatives) with yields >50% under identical conditions .

Q. Methodological Notes

属性

IUPAC Name |

2-(5-amino-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2-7-8(4)1-3(9)10/h2H,1H2,(H,9,10)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKHDOIVZFNTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。